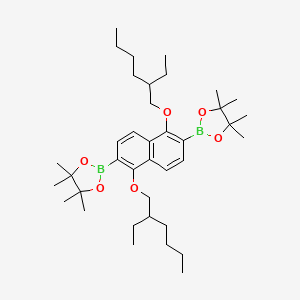
2,2'-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 1,5-dibromo-2,6-bis((2-ethylhexyl)oxy)naphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, biaryl compounds, and various boron-containing intermediates .
科学的研究の応用
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used in scientific research due to its versatile reactivity:
Chemistry: It is used in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of advanced materials and electronic components
作用機序
The compound exerts its effects through its ability to form stable boron-carbon bonds. These bonds are crucial in various catalytic processes and organic transformations. The molecular targets and pathways involved include interactions with palladium catalysts in cross-coupling reactions and stabilization of reactive intermediates .
類似化合物との比較
Similar Compounds
Bemotrizinol: Known for its use in sunscreens, it shares structural similarities but differs in application.
Uniqueness
2,2’-(1,5-Bis((2-ethylhexyl)oxy)naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its dual boronate ester groups, which provide enhanced stability and reactivity in various chemical reactions .
特性
分子式 |
C38H62B2O6 |
|---|---|
分子量 |
636.5 g/mol |
IUPAC名 |
2-[1,5-bis(2-ethylhexoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H62B2O6/c1-13-17-19-27(15-3)25-41-33-29-21-24-32(40-45-37(9,10)38(11,12)46-40)34(42-26-28(16-4)20-18-14-2)30(29)22-23-31(33)39-43-35(5,6)36(7,8)44-39/h21-24,27-28H,13-20,25-26H2,1-12H3 |
InChIキー |
ODVRLBKNNPLKBP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C(=C(C=C3)B4OC(C(O4)(C)C)(C)C)OCC(CC)CCCC)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


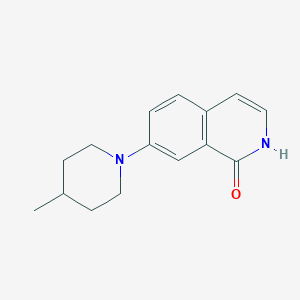
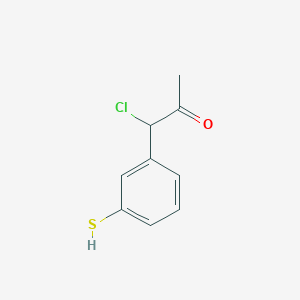
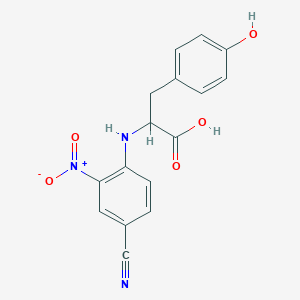
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
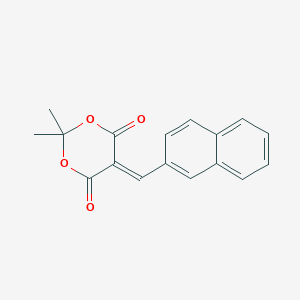
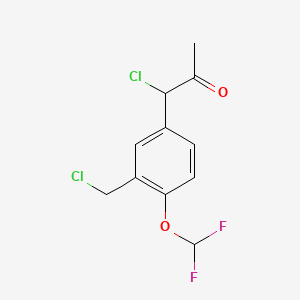
![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)
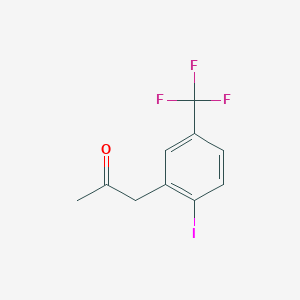
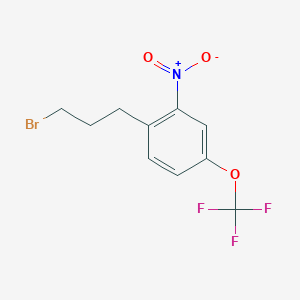
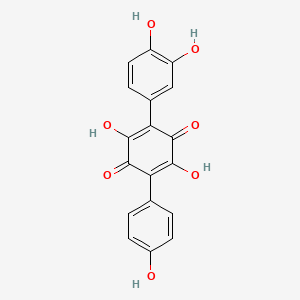
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
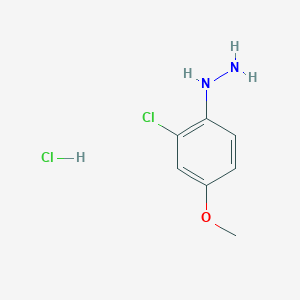
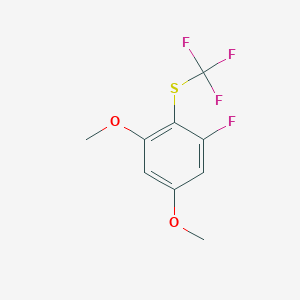
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)
